Regiospecific Double-Bond Geometry Dictates Substrate Recognition in VLC-PUFA Biosynthesis
The precise location of double bonds at positions 11, 14, and 17, all in the cis (Z) configuration, is a critical determinant for enzymatic recognition by the elongase complex. This contrasts with the (3R,8Z,11Z,14Z) isomer, which possesses a different unsaturation pattern and participates in a distinct biosynthetic pathway [1]. The unique (11Z,14Z,17Z) pattern is essential for the conversion to (2E,11Z,14Z,17Z)-icosatetraenoyl-CoA, the subsequent substrate in the elongation cycle, a step not possible for the (8Z,11Z,14Z) isomer [2].
| Evidence Dimension | Double-bond regiospecificity (Position of unsaturation) |
|---|---|
| Target Compound Data | (11Z,14Z,17Z) pattern |
| Comparator Or Baseline | (8Z,11Z,14Z) pattern for (3R,8Z,11Z,14Z)-3-hydroxyicosatrienoyl-CoA |
| Quantified Difference | Regioisomer; leads to different downstream metabolites |
| Conditions | Microsomal fatty acid elongation pathway in mammals and other organisms |
Why This Matters
Procurement of the correct regioisomer ensures that experiments studying the elongase complex or VLC-PUFA synthesis will have a biologically relevant substrate.
- [1] ChEBI. (3R,8Z,11Z,14Z)-3-hydroxyicosatrienoyl-CoA (CHEBI:76411). View Source
- [2] MetaCyc. Pathway: icosapentaenoate biosynthesis III (8-desaturase, mammals). Reaction: RXN-12994. View Source
